molecular formula C17H17NO3 B137128 Pentoxyresorufin CAS No. 87687-03-4

Pentoxyresorufin

Cat. No. B137128
CAS RN: 87687-03-4
M. Wt: 283.32 g/mol
InChI Key: ZPSOKQFFOYYPKC-UHFFFAOYSA-N
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Description

Pentoxyresorufin is a substrate that is metabolized by various cytochrome P450 enzymes. It is commonly used in assays to measure the activity of these enzymes, particularly CYP2B1, which is responsible for its O-depentylase activity, known as pentoxyresorufin O-depentylase (PROD) activity . The metabolism of pentoxyresorufin and its interactions with cytochrome P450 enzymes have been extensively studied to understand the enzyme's specificities and the effects of inducers such as phenobarbital and 3-methylcholanthrene on enzyme activity .

Synthesis Analysis

While the synthesis of pentoxyresorufin itself is not detailed in the provided papers, the studies focus on the enzymatic metabolism of pentoxyresorufin by cytochrome P450 enzymes. The metabolism of pentoxyresorufin is used as a probe to study the activity of these enzymes in rat liver microsomes, with various inducers affecting the enzyme's activity .

Molecular Structure Analysis

The molecular structure of pentoxyresorufin

Scientific Research Applications

  • Toxicology & Xenobiotic Metabolism

    • Pentoxyresorufin is a fluorogenic substrate for cytochrome P450 (CYP) enzymes . It’s used in the field of toxicology and xenobiotic metabolism to study the activity of these enzymes .
    • The xenobiotic metabolism in the lung, an organ of first entry of xenobiotics into the organism, is crucial for inhaled compounds entering this organ intentionally (e.g. drugs) and unintentionally (e.g. work place and environmental compounds) .
    • The treatment of mice with dexamethasone resulted in significant induction of7-ethoxyresorufin O-deethylase (2.3 times), 7-pentoxyresorufin O-depentylase (19.2 times), para-nitro phenol hydroxylase (7.5 times), and erythromycin N-de methylase (2.2 times) activities .
  • Cytochrome P450s

    • Pentoxyresorufin is used in the study of Cytochrome P450s . It’s a substrate for these enzymes and its metabolism can be used to measure their activity .
    • The treatment of mice with dexamethasone resulted in significant induction of7-ethoxyresorufin O-deethylase (2.3 times), 7-pentoxyresorufin O-depentylase (19.2 times), para-nitro phenol hydroxylase (7.5 times), and erythromycin N-de methylase (2.2 times) activities .
    • The functions of the cytochrome P450s (P450s), a super-family of haem containing monooxygensases in physiological and pharmacological pathways, such as synthesis and meta-bolism of steroids, bile acids, prostaglandins etc. and meta-bolism of xenobiotics including drugs, environmental pollutants and food contaminants etc. is well documented .
  • Enzyme Activity

    • Pentoxyresorufin is used in the study of enzyme activity . It’s a substrate for certain enzymes and its metabolism can be used to measure their activity .
    • The treatment of mice with dexamethasone resulted in significant induction of7-ethoxyresorufin O-deethylase (2.3 times), 7-pentoxyresorufin O-depentylase (19.2 times), para-nitro phenol hydroxylase (7.5 times), and erythromycin N-de methylase (2.2 times) activities .
  • Fluorescence

    • Pentoxyresorufin is used in fluorescence studies . It’s a fluorogenic substrate, meaning it can produce a fluorescent signal when metabolized .
    • Resorufin exhibits a high fluorescence quantum yield, long excitation/emission wavelength and pronounced ability in both fluorescence and colorimetric analysis .
  • Drug Metabolism

    • Pentoxyresorufin is used in the study of drug metabolism . It’s a substrate for certain enzymes involved in drug metabolism, and its metabolism can be used to measure their activity .
    • The treatment of mice with dexamethasone resulted in significant induction of7-ethoxyresorufin O-deethylase (2.3 times), 7-pentoxyresorufin O-depentylase (19.2 times), para-nitro phenol hydroxylase (7.5 times), and erythromycin N-de methylase (2.2 times) activities .
    • The functions of the cytochrome P450s (P450s), a super-family of haem containing monooxygensases in physiological and pharmacological pathways, such as synthesis and meta-bolism of steroids, bile acids, prostaglandins etc. and meta-bolism of xenobiotics including drugs, environmental pollutants and food contaminants etc. is well documented .
  • Biochemistry

    • Pentoxyresorufin is used in the field of biochemistry . It’s a substrate for cytochrome P450 2B1/2B2 isoenzymes in brain microsomes .
    • Brain microsomes catalyzed the O-dealkylation of PR in the presence of NADPH .
    • The treatment of mice with dexamethasone resulted in significant induction of7-ethoxyresorufin O-deethylase (2.3 times), 7-pentoxyresorufin O-depentylase (19.2 times), para-nitro phenol hydroxylase (7.5 times), and erythromycin N-de methylase (2.2 times) activities .
  • Pharmacology

    • Pentoxyresorufin is used in the field of pharmacology . It’s a substrate for certain enzymes involved in drug metabolism, and its metabolism can be used to measure their activity .
    • The treatment of mice with dexamethasone resulted in significant induction of7-ethoxyresorufin O-deethylase (2.3 times), 7-pentoxyresorufin O-depentylase (19.2 times), para-nitro phenol hydroxylase (7.5 times), and erythromycin N-de methylase (2.2 times) activities .
    • The functions of the cytochrome P450s (P450s), a super-family of haem containing monooxygensases in physiological and pharmacological pathways, such as synthesis and meta-bolism of steroids, bile acids, prostaglandins etc. and meta-bolism of xenobiotics including drugs, environmental pollutants and food contaminants etc. is well documented .
  • Molecular Biology

    • Pentoxyresorufin is used in the field of molecular biology . It’s a substrate for cytochrome P450 2B1/2B2 isoenzymes in brain microsomes .
    • Brain microsomes catalyzed the O-dealkylation of PR in the presence of NADPH .
    • The treatment of mice with dexamethasone resulted in significant induction of7-ethoxyresorufin O-deethylase (2.3 times), 7-pentoxyresorufin O-depentylase (19.2 times), para-nitro phenol hydroxylase (7.5 times), and erythromycin N-de methylase (2.2 times) activities .
  • Medicine

    • Pentoxyresorufin is used in the field of medicine . It’s a substrate for certain enzymes involved in drug metabolism, and its metabolism can be used to measure their activity .
    • The treatment of mice with dexamethasone resulted in significant induction of7-ethoxyresorufin O-deethylase (2.3 times), 7-pentoxyresorufin O-depentylase (19.2 times), para-nitro phenol hydroxylase (7.5 times), and erythromycin N-de methylase (2.2 times) activities .
    • The functions of the cytochrome P450s (P450s), a super-family of haem containing monooxygensases in physiological and pharmacological pathways, such as synthesis and meta-bolism of steroids, bile acids, prostaglandins etc. and meta-bolism of xenobiotics including drugs, environmental pollutants and food contaminants etc. is well documented .
  • Environmental Science

    • Pentoxyresorufin is used in the field of environmental science . It’s a substrate for certain enzymes involved in drug metabolism, and its metabolism can be used to measure their activity .
    • The treatment of mice with dexamethasone resulted in significant induction of7-ethoxyresorufin O-deethylase (2.3 times), 7-pentoxyresorufin O-depentylase (19.2 times), para-nitro phenol hydroxylase (7.5 times), and erythromycin N-de methylase (2.2 times) activities .
    • The functions of the cytochrome P450s (P450s), a super-family of haem containing monooxygensases in physiological and pharmacological pathways, such as synthesis and meta-bolism of steroids, bile acids, prostaglandins etc. and meta-bolism of xenobiotics including drugs, environmental pollutants and food contaminants etc. is well documented .

properties

IUPAC Name

7-pentoxyphenoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-2-3-4-9-20-13-6-8-15-17(11-13)21-16-10-12(19)5-7-14(16)18-15/h5-8,10-11H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSOKQFFOYYPKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236554
Record name Pentoxyresorufin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentoxyresorufin

CAS RN

87687-03-4
Record name Pentoxyresorufin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87687-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentoxyresorufin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087687034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentoxyresorufin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Pentyloxy-3H-phenoxazin-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,690
Citations
RA Lubet, RT Mayer, JW Cameron, RW Nims… - Archives of biochemistry …, 1985 - Elsevier
The O-dealkylation of pentoxyresorufin (7-pentoxyphenoxazone) by rat liver microsomes was examined. The reaction appeared highly specific for certain phenobarbital inducible forms …
Number of citations: 776 www.sciencedirect.com
Y Cai, D Bennett, RV Nair, O Ceska… - Chemical research in …, 1993 - ACS Publications
The present study was designed to evaluate the effects of a series of natural coumarins on ethoxyresorufin O-dealkylase (EROD) and pentoxyresorufin O-dealkylase (PROD) activities in …
Number of citations: 96 pubs.acs.org
A Rutten, HE Falke, JF Catsburg, HM Wortelboer… - Archives of …, 1992 - Springer
Assay conditions and results of cytochrome P-450 dependent 7-ethoxyresorufin (ER) and 7-pentoxyresorufin (PR) O-dealkylation (OD) by rat liver microsomes were compared by four …
Number of citations: 85 link.springer.com
K Umegaki, K Saito, Y Kubota, H Sanada… - The Japanese Journal …, 2002 - jstage.jst.go.jp
We examined the effect of Ginkgo biloba extract (GBE) on hepatic drug-metabolizing enzymes, particularly cytochrome P450 (CYP), in rats. Rats were fed a GBE-containing diet or …
Number of citations: 114 www.jstage.jst.go.jp
M Paolini, R Mesirca, L Pozzetti, A Sapone… - Chemico-biological …, 1995 - Elsevier
The induction of CYP2B1 mediated pentoxyresorufm O-dealkylase (PROD) activity by various xenobiotics was explored in liver, kidney and lung from a variety of animal species of both …
Number of citations: 35 www.sciencedirect.com
N Tamie, E Elovaara, SS Park, HV Gelboin… - Biochemical …, 1990 - Elsevier
The contribution of cytochrome P450IA, P450IIB, P450IICII and P450IIEI to the oxidative metabolism of benzene, 7-ethoxyresorufin and 7-pentoxyresorufin was investigated using …
Number of citations: 78 www.sciencedirect.com
D Parmar, A Dhawan, PK Seth - Molecular and cellular biochemistry, 1998 - Springer
O-dealkylation of 7-pentoxyresorufin (PR) was studied in rat brain to characterise the functional activity specific for cytochrome P450 2B1/2B2 isoenzymes in brain microsomes. Brain …
Number of citations: 26 link.springer.com
D Müller, P Steinmetzer, K Pissowotzki, R Glöckner - Toxicology, 2000 - Elsevier
Precision-cut rat liver slices were prepared from male Wistar rats with a Krumdieck slicer and cultured in William's medium E for up to 24 h. In untreated control slices, CYP2B1-mRNA …
Number of citations: 39 www.sciencedirect.com
MD Burke, S Thompson, RJ Weaver, CR Wolf… - Biochemical …, 1994 - Elsevier
… of ethoxyresorufin and pentoxyresorufin are widely used … for benzyloxyresorufin and pentoxyresorufin. Purified constitutive … Pentoxyresorufin and benzyloxyresorufin were metabolised …
Number of citations: 643 www.sciencedirect.com
AM Collins, GJ Blanchard, J Hawkett, D Collison… - Langmuir, 2011 - ACS Publications
… Pentoxyresorufin belongs to a family of dyes employed in … In this study, pentoxyresorufin is chosen as a highly … that could react with photoexcited pentoxyresorufin. A future challenge …
Number of citations: 6 pubs.acs.org

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